2-Ethylfenchol

Descripción general

Descripción

Profenofos es un pesticida organofosforado ampliamente utilizado en la agricultura para controlar plagas en cultivos como algodón, maíz, papas, soya y remolacha azucarera . Es conocido por su efectividad contra una variedad de insectos, incluyendo insectos lepidópteros, áfidos y ácaros . Profenofos es un líquido de color amarillo pálido a ámbar con un olor a ajo . Su nombre químico es O-(4-bromo-2-clorofenil) O-etil S-propil fosforotioato .

Métodos De Preparación

Profenofos se puede sintetizar a través de un proceso químico de varios pasos. Una ruta sintética común implica la reacción de oxicloruro de fósforo con etilato de sodio y 1-propanolato de sodio, seguido de un tratamiento con 4-bromo-2-clorofenol . Las condiciones de reacción típicamente involucran temperaturas controladas y el uso de solventes para facilitar las reacciones .

En la producción industrial, el profenofos a menudo se prepara como una emulsión en agua. Esto implica mezclar profenofos con un emulsionante y un cosolvente como tolueno o xileno, seguido de una mezcla de alta cizallamiento para lograr el tamaño de partícula deseado . El producto final es una emulsión estable que se puede aplicar fácilmente en entornos agrícolas .

Análisis De Reacciones Químicas

Profenofos experimenta varias reacciones químicas, incluyendo hidrólisis, oxidación y fotodegradación. En la hidrólisis, el profenofos reacciona con el agua para formar 4-bromo-2-clorofenol y otros subproductos . Las reacciones de oxidación pueden llevar a la formación de sulfóxidos y sulfonas . La fotodegradación implica la descomposición del profenofos bajo la influencia de la luz, lo que resulta en la formación de varios productos de degradación .

Los reactivos comunes utilizados en estas reacciones incluyen agua, oxígeno y fuentes de luz. Los principales productos formados a partir de estas reacciones son típicamente menos tóxicos que el compuesto original .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₂O

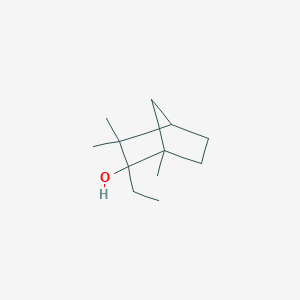

- Structure : 2-Ethylfenchol is characterized by a bicyclic structure, which contributes to its distinct earthy odor and makes it a valuable component in various formulations.

Fragrance and Flavor Industry

This compound is primarily recognized for its applications in the fragrance and flavor sectors:

- Flavoring Agent : It is utilized to impart earthy flavors in food products, particularly in root vegetables, mushroom flavors, and beverages like root beer. Its ability to enhance the naturalness of lime flavor at lower concentrations is noteworthy .

- Fragrance Component : The compound's earthy aroma makes it suitable for use in perfumes and scented products. Its unique scent profile can blend well with other aromatic compounds, enhancing overall fragrance formulations.

Biological Activities

Research indicates that this compound exhibits several biological activities that could be harnessed for various applications:

- Insecticidal Properties : Studies have shown that this compound possesses insecticidal activity against certain pests. This property can be leveraged in agricultural practices to develop natural insect repellents or pesticides.

- Antimicrobial Activity : As part of the broader class of monoterpenoids, this compound has demonstrated antibacterial and antifungal properties, suggesting potential applications in pharmaceuticals and food preservation.

Ecological Significance

The compound plays a role in ecological interactions:

- Odorant Receptor Activation : Research has identified this compound as an effective activator of specific human odorant receptors (e.g., OR11A1), which are critical for detecting earthy scents associated with soil and certain plants. This characteristic may have implications for monitoring environmental quality and understanding ecological signaling mechanisms .

Analytical Applications

In analytical chemistry, this compound serves as a standard reference compound:

- Chromatography : It is used in chromatographic techniques for the analysis of complex mixtures due to its defined chemical properties. Its presence can aid in the identification of other compounds within a sample .

Case Study 1: Insecticidal Efficacy

A study conducted on the insecticidal properties of this compound demonstrated its effectiveness against common agricultural pests. The findings revealed that formulations containing this compound significantly reduced pest populations without harming beneficial insects, highlighting its potential as an eco-friendly pest control agent.

Case Study 2: Flavor Enhancement in Beverages

In a controlled trial assessing flavor profiles, beverages infused with varying concentrations of this compound were evaluated by sensory panels. Results indicated that lower concentrations enhanced the perceived freshness and complexity of flavors without overpowering other taste notes, making it a valuable ingredient in beverage formulation.

Mecanismo De Acción

Profenofos ejerce sus efectos inhibiendo la enzima acetilcolinesterasa, que es esencial para el correcto funcionamiento del sistema nervioso . Al inhibir esta enzima, el profenofos provoca una acumulación de acetilcolina en las sinapsis nerviosas, lo que lleva a una transmisión continua de señales nerviosas y una eventual parálisis del organismo objetivo . El isómero S(-) de profenofos es un inhibidor más potente de la acetilcolinesterasa en comparación con el isómero R(+) .

Comparación Con Compuestos Similares

Profenofos es similar a otros pesticidas organofosforados como clorpirifos, malatión y diazinón . profenofos es único en su estructura química, que incluye un anillo fenilo sustituido con bromo y cloro . Esta estructura contribuye a su modo de acción específico y su efectividad contra un amplio espectro de plagas .

Actividad Biológica

2-Ethylfenchol, also known as 2-ethyl-1,3,3-trimethyl-2-norbornanol, is a bicyclic monoterpenoid alcohol that is primarily recognized for its role in the aroma and flavor industries. It is produced by soil-borne microorganisms and is associated with earthy and musty odors, making it significant in food science and sensory analysis. This compound has garnered interest due to its potential biological activities, including effects on olfactory receptors and antimicrobial properties.

Olfactory Receptor Interaction

Recent studies have highlighted the interaction of this compound with olfactory receptors, particularly OR11A1. Research indicates that this compound acts as a partial agonist for this receptor, exhibiting a potency greater than that of geosmin, another well-known odorant. The effective concentration (EC50) for this compound was found to be , compared to for geosmin, suggesting a higher efficacy in activating OR11A1 .

Table: Comparison of EC50 Values

| Compound | EC50 (μmol/L) | Type of Agonism |

|---|---|---|

| This compound | Partial Agonist | |

| Geosmin | Agonist |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. While research is still limited, preliminary studies suggest that it may exhibit some antimicrobial activity against various pathogens. This characteristic aligns with the broader class of monoterpenoids known for antibacterial and antifungal properties .

Study on Odor Perception

A study conducted by Trimmer et al. explored how genetic variations influence the perception of odorants like this compound among individuals. Participants rated the pleasantness and intensity of various odors, revealing that genetic mutations in odor receptors significantly affected how these odors were perceived . This research underscores the complexity of olfactory perception and the potential implications for flavor and fragrance formulation.

Sensory Evaluation in Food Science

In food science applications, the presence of this compound can lead to undesirable off-flavors in contaminated food products. Its detection is critical in quality control processes to ensure food safety and consumer acceptance .

Flavor and Fragrance Industry

Due to its unique earthy aroma, this compound is utilized in the formulation of perfumes and flavorings. Its ability to interact with olfactory receptors makes it a valuable component in creating complex scent profiles.

Potential Therapeutic Uses

Given its biological activities, further research into this compound could lead to potential therapeutic applications, particularly in developing natural antimicrobial agents or enhancing sensory experiences in food products.

Propiedades

IUPAC Name |

2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-5-12(13)10(2,3)9-6-7-11(12,4)8-9/h9,13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPCKEJKGCXRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C2CCC1(C2)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014528 | |

| Record name | 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a sharp, camphoraceous odour | |

| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, propylene glycol, most fixed oils; insoluble in water | |

| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.946-0.967 | |

| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18368-91-7, 67952-68-5, 137255-07-3 | |

| Record name | 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl fenchol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)heptan-2-ol, ethyl-1,3,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-, (1R,2R,4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, ethyl-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL FENCHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH8YI97N62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the perception of 2-Ethyl-1,3,3-trimethyl-2-norbornanol (2-Ethylfenchol) vary among individuals?

A: Research has shown that the perception of 2-Ethyl-1,3,3-trimethyl-2-norbornanol, also known as this compound, can differ significantly from person to person. [] Some individuals might describe its smell as mildly earthy and pleasant, while others might find it sharp and intense. This variation in perception is linked to subtle genetic differences that affect the functionality of odor receptors in the human nose. []

Q2: What is the role of genetic variations in the perception of 2-Ethyl-1,3,3-trimethyl-2-norbornanol (this compound)?

A: A study involving over 300 volunteers investigated the link between genetic variations and the perception of various odorants, including this compound. [] The research demonstrated that single nucleotide polymorphisms (SNPs), which are subtle mutations in the genes coding for odor receptors, can influence how effectively these receptors bind to and detect specific odor molecules. [] These genetic variations, therefore, contribute to the diverse range of perceived intensities and qualities of this compound among individuals.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.